molecular formula C8H6N2O3 B2920685 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 929972-88-3

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No.: B2920685
CAS No.: 929972-88-3
M. Wt: 178.147
InChI Key: NLIRONWJOAZNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused oxazole-pyridine core with a methyl substituent at position 3 and a carboxylic acid group at position 5. For instance, 3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine (a closely related analog) has been cataloged, though it is currently discontinued in commercial availability .

Properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-6-2-5(8(11)12)3-9-7(6)13-10-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIRONWJOAZNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929972-88-3
Record name 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methylisoxazole with ethyl acrylate, leading to the formation of dihydroisoxazolo[5,4-b]pyridone . The reaction conditions, such as the choice of solvent, can significantly affect the yield of the desired product. For instance, protic solvents like methanol, ethanol, and butanol tend to give higher yields compared to aprotic solvents like benzene and acetonitrile .

Chemical Reactions Analysis

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity/Applications
This compound Methyl (C3), COOH (C5) C9H8N2O3 192.17 (estimated) High polarity due to COOH group Limited data; inferred antimicrobial potential from analogs
3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid 2-Methylphenyl (C3), COOH (C5) C14H10N2O3 254.24 Predicted Collision Cross Section (CCS): 154.1 Ų (M+H⁺) No reported literature or patents
6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Methoxyphenyl (C6), Methyl (C3), COOH (C4) C15H12N2O4 284.27 - Unknown; structural similarity suggests possible enzyme inhibition
[1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid COOH (C3) C7H4N2O3 164.12 Boiling point: 406.6°C; Density: 1.6 g/cm³ -
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Chloro (C5), Cyclopropyl (C6), Methyl (C3), COOH (C4) C11H10ClN2O3 268.67 - Potential use in drug discovery (e.g., kinase inhibitors)
6-(2,5-Dimethylthiophen-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Thiophene (C6), Methyl (C3), COOH (C4) C15H12N2O3S 300.34 - Likely explored for antimicrobial or anticancer activity

Key Observations

Positional Effects of Substituents: The position of the carboxylic acid group (C4 vs. C5) significantly impacts molecular interactions. For example, [1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid (COOH at C3) has a lower molecular weight (164.12 g/mol) and higher boiling point (406.6°C) compared to analogs with bulkier substituents .

Biological Activity :

  • Derivatives such as 4,7-dihydro-4-oxoisoxazolo[5,4-b]pyridine-5-carboxylic acid have been synthesized as antimicrobial agents, suggesting that the oxazolo-pyridine scaffold is pharmacologically relevant .
  • Chloro and cyclopropyl substituents (e.g., in CAS 54709-10-3) are common in kinase inhibitors, indicating possible applications in oncology .

Synthetic Routes: Similar compounds, like amino alcohol SA38, are synthesized via reactions with acyl chlorides and bases such as DCC and HOBBi, highlighting feasible pathways for modifying the target compound .

Commercial and Research Status

  • Availability : Compounds like 6-(2,5-dimethylthiophen-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are commercially available in milligram quantities, while others (e.g., 3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine) are discontinued .
  • Purity: High-purity grades (≥95%) are achievable for many analogs, as noted for derivatives in and .

Biological Activity

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid (CAS No. 929972-88-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C₈H₆N₂O₃
  • Molecular Weight : 178.14 g/mol
  • SMILES Notation : CC1=NOC2=C1C=C(C=N2)C(=O)O
  • InChIKey : NLIRONWJOAZNMV-UHFFFAOYSA-N

The compound features a fused oxazole and pyridine ring system, which contributes to its unique properties and biological activities.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. While specific data on this compound is limited, related compounds have demonstrated significant efficacy against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMDA-MB45329.1
Compound BMCF-715.3
Compound CHepG20.0227

These findings suggest that modifications in the structure can lead to variations in biological activity. The presence of a methyl group in the pyridine ring has been associated with enhanced anticancer properties .

Antimicrobial Activity

The antimicrobial properties of derivatives containing oxazole and pyridine rings have been documented extensively. Compounds similar to this compound have shown significant activity against various bacterial strains:

Bacterial StrainActivity
E. coliHigh inhibition
S. aureusBacteriostatic
K. pneumoniaeStrong inhibition

Research indicates that structural features such as the presence of specific substituents can enhance antimicrobial efficacy .

Case Studies and Research Findings

In a study focusing on oxazole derivatives, it was found that modifications at specific positions on the ring system could lead to improved biological activities. For instance:

  • Case Study 1 : A derivative with a thiazolyl substitution exhibited superior anticancer activity compared to its pyridyl counterpart.
  • Case Study 2 : Compounds with varying substituents on the oxazole ring demonstrated diverse antimicrobial effects against both Gram-positive and Gram-negative bacteria.

These studies underscore the importance of structural diversity in optimizing biological activity .

Q & A

Basic: What synthetic methodologies are established for synthesizing 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid?

Answer:
The synthesis typically involves cyclization and functionalization steps. A general procedure includes:

  • Step 1 : Condensation of an aldehyde precursor (e.g., 4-substituted benzaldehyde) with 2-aminopyridine derivatives under basic conditions (e.g., KOH in ethanol/acetone) to form intermediates .
  • Step 2 : Cyclization via microwave-assisted or catalyst-free multicomponent reactions to construct the oxazolo-pyridine core. Microwave irradiation (e.g., 100–120°C, 30–60 min) enhances reaction efficiency and yield compared to traditional heating .
  • Step 3 : Carboxylic acid group introduction via hydrolysis of ester intermediates or direct carboxylation.

Table 1 : Comparison of Synthetic Approaches

MethodConditionsYield (%)Key Reference
Traditional cyclizationKOH, ethanol, 12h reflux45–60
Microwave-assisted120°C, 30 min, solvent-free75–85

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring connectivity. For example, methyl groups on the oxazole ring appear as singlets (~δ 2.5 ppm), while pyridine protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H8_{8}N2_{2}O3_{3} for the parent structure) .
  • X-ray Crystallography : Resolves regiochemistry and confirms the fused bicyclic system, as demonstrated for structurally related oxazolo-pyridines .

Basic: What is the pharmacological significance of the oxazolo-pyridine scaffold?

Answer:
The oxazolo-pyridine core is a privileged structure in medicinal chemistry due to:

  • Bioisosteric Properties : Mimics purine/pyrimidine bases, enabling interactions with enzymes (e.g., kinases) or nucleic acids .
  • Modifiable Substituents : The 3-methyl and 5-carboxylic acid groups allow derivatization for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability) .
  • Antimicrobial Activity : Analogous compounds exhibit antibacterial efficacy against drug-resistant strains (e.g., S. epidermidis), suggesting potential for lead optimization .

Advanced: How can reaction conditions be optimized to address low yields in cyclization steps?

Answer:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Microwave Assistance : Reduces reaction time from hours to minutes and increases yields by 20–30% via uniform heating .
  • In Situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically.

Advanced: How should researchers resolve contradictory bioactivity data in related oxazolo-pyridine derivatives?

Answer:

  • Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 3.12–6.25 μg mL1^{-1}) to confirm potency thresholds .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to verify direct binding to purported targets (e.g., bacterial enzymes) .
  • Metabolic Stability Analysis : Assess compound half-life in liver microsomes to rule out rapid degradation as a confounding factor .

Advanced: What computational strategies predict binding affinity of derivatives to biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the methyl substituent .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity to guide substituent selection .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residues for interaction .

Advanced: What challenges arise in regioselective functionalization of the oxazolo-pyridine ring?

Answer:

  • Electronic Effects : The electron-deficient pyridine ring directs electrophilic substitution to specific positions. For example, nitration occurs preferentially at the 4-position .
  • Steric Hindrance : The 3-methyl group blocks functionalization at adjacent sites, necessitating protective groups or directing auxiliaries .
  • Cross-Coupling Limitations : Suzuki-Miyaura reactions require careful selection of palladium catalysts (e.g., Pd(PPh3_3)4_4) to avoid byproducts .

Advanced: How are in vitro models used to assess metabolic stability?

Answer:

  • Liver Microsome Assays : Incubate compounds with rat or human liver microsomes (1 mg/mL protein, 37°C) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to test for interactions with major cytochrome P450 isoforms (e.g., CYP3A4), which may predict drug-drug interactions .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.